molecular formula C12H8ClN3 B1588485 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile CAS No. 73535-73-6

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Cat. No. B1588485
CAS RN: 73535-73-6
M. Wt: 229.66 g/mol
InChI Key: AVFQUMVXIBTANI-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (2CP2PAN) is a chemical compound with a wide range of applications in scientific research. It is a versatile and robust compound that has been used in a variety of experiments, ranging from biochemical and physiological studies to synthetic organic chemistry. 2CP2PAN has been used to study the mechanism of action of various drugs, as well as to gain insight into the biochemical and physiological effects of these drugs. In addition, 2CP2PAN has been used to synthesize a variety of compounds for further research.

Scientific Research Applications

Corrosion Inhibition

  • Inhibitory Effect on Mild Steel Corrosion : A study by Mashuga, Olasunkanmi, & Ebenso (2017) found that 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile was effective in inhibiting the corrosion of mild steel in acidic environments. The compound demonstrated mixed-type inhibition properties and was involved in both physisorption and chemisorption processes.

Synthesis of Novel Compounds

  • Creation of New Scaffolds : Research by Herold et al. (2007) involved the synthesis of a new class of compounds, including 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione derivatives, using 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.

Antimicrobial Applications

  • Antimicrobial and Antifungal Properties : A 2009 study by Foks et al. explored the synthesis of new pyridazine derivatives, including those based on 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile, and tested their antibacterial and fungicidal activities.

Drug Design and Biological Evaluation

  • Analgesic Agents : Aggarwal, Kaushik, Kumar, & Saini (2020) conducted a study (link) on synthesizing and evaluating 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives as analgesic agents. They found some compounds exhibiting moderate to good analgesic activity.

Chemical Structure Analysis

  • Structural Elucidation of Complex Molecules : A 2003 study by Pollesello & Nore demonstrated the use of pulsed-field-gradient heteronuclear NMR for the complete structure determination of complex molecules containing clusters of protonated and unprotonated nitrogens, including those derived from 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-12-7-6-11(15-16-12)10(8-14)9-4-2-1-3-5-9/h1-7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFQUMVXIBTANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420734
Record name (6-Chloropyridazin-3-yl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

CAS RN

73535-73-6
Record name (6-Chloropyridazin-3-yl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8.2 g (0.07 mole) of phenylacetonitrile in 50 ml of dry tetrahydrofuran was added 1.61 g (0.07 mole) of pulverized lithium amide. The mixture was refluxed for 5 hours. To the reaction mixture thereafter cooled were added 8.2 g (0.055 mole) of 3,6-dichloropyridazine and 10 ml of tetrahydrofuran on a water-ice bath. The mixture was then allowed to stand overnight at room temperature. The resulting mixture was neutralized and then distilled to remove the tetrahydrofuran. The residue was chromatographed over silica gel, followed by recrystallization from a mixture of ethanol and isopropyl ether, giving 5.4 g (42.9% yield) of 2-phenyl-2-(6-chloro-3-pyridazinyl)acetonitrile in the form of pale red needles, m.p. 131° C.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
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2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
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2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
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2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
Reactant of Route 6
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Citations

For This Compound
8
Citations
ME Mashuga, LO Olasunkanmi, EE Ebenso - Journal of Molecular Structure, 2017 - Elsevier
The effects of four pyridazine derivatives namely, 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile (P1), 3-(6-chloro-3-pyridazinyl)-1H-indole (P2), 4-(6-chloropyridazin-3-yl)benzoic acid (…
Number of citations: 92 www.sciencedirect.com
YM Loksha, MM Abd‐Alhaseeb - Archiv der Pharmazie, 2020 - Wiley Online Library
Some novel derivatives of 2‐alkyl 6‐substituted pyridazin‐3(2H)‐ones were synthesized by condensation of 3,6‐dichloropyridazine with the sodium salt of benzyl cyanide, followed by …
Number of citations: 10 onlinelibrary.wiley.com
W Li, W Luo, X Yu, C Ma, Y Xiong, B Tan… - Journal of Molecular …, 2022 - Elsevier
In this work, a new anti-corrosion regent 3-chloro-6-mercaptopyridazine (CMP) for copper in 0.5 MH 2 SO 4 solution is developed for the first time. Various electrochemical methods …
Number of citations: 9 www.sciencedirect.com
U Eduok - International Journal of Electrochemical Science, 2020 - Elsevier
The present study theoretically investigates the molecular properties of two pyridazine derivatives (5-benzyl-6-methyl pyridazine-3-one, PO and 5-benzyl-6-methyl pyridazine-3-thione, …
Number of citations: 3 www.sciencedirect.com
TW Quadri, LO Olasunkanmi, ED Akpan… - Materials Today …, 2022 - Elsevier
Twenty pyridazine derivatives with previously reported experimental data were utilized to develop predictive models for the anticorrosion abilities of pyridazine-based compounds. The …
Number of citations: 26 www.sciencedirect.com
OF Akinyele, AS Adekunle, AA Akinmuyisitan… - Results in Surfaces and …, 2023 - Elsevier
The azo dye ((E)-1-(2-((2,4-dimethoxyphenyl)diazenyl)phenyl)-2-hydroxy-2-phenylethan-1-one) (DPP) was synthesized and characterized using spectroscopic techniques. The …
Number of citations: 0 www.sciencedirect.com
M Driouch, J Lazrak, Z Bensouda, A Elhaloui, M Sfaira… - Heliyon, 2020 - cell.com
Statistical modeling of the corrosion inhibition process by twenty-one pyridazine derivatives for mild steel in acidic medium was investigated by the quantitative structure property …
Number of citations: 20 www.cell.com
OF Akinyele, AS Adekunle, AA Akinmuyisitan… - researchgate.net
The azo dye,((E)-1-(2-((2, 4-dimethoxyphenyl) diazenyl) phenyl)-2-hydroxy-2-phenylethan-1-one)(DPP) was synthesized and characterized using spectroscopic techniques. The …
Number of citations: 2 www.researchgate.net

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